molecular formula C16H13Cl2N3O2S B11177806 1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

Cat. No.: B11177806
M. Wt: 382.3 g/mol
InChI Key: WWFMKGHCECLFDH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a benzothiazolyl group, which are linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 6-ethoxy-2-isothiocyanatobenzothiazole. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole, including 1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea, exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

  • In Vitro Studies : The compound has been tested against several cancer types, demonstrating cytotoxic effects and inhibiting cell proliferation at micromolar concentrations. For example, compounds derived from benzothiazole exhibited GI50 values ranging from 15 μM to 30 μM against breast and lung cancer cell lines .

Urease Inhibition

Urease is an enzyme linked to various pathological conditions, including kidney stones and peptic ulcers. Compounds with thiourea and urea functionalities have been explored for their urease inhibitory potential:

  • Mechanism : The presence of the benzothiazole moiety enhances the binding affinity to the urease enzyme, making it a candidate for developing new urease inhibitors . The inhibition of urease can lead to therapeutic benefits in managing conditions like urease-associated infections.

Antimicrobial Activity

The compound's structural features contribute to its antimicrobial properties. Research has shown that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria:

  • Testing Methods : Compounds are evaluated using disk diffusion and broth microdilution methods to determine their minimum inhibitory concentrations (MICs). Some derivatives have shown MIC values as low as 100 μg/mL against resistant bacterial strains .

Case Study 1: Antitumor Efficacy

A study published in 2023 focused on the synthesis of various benzothiazole derivatives, including the target compound. These derivatives were tested for their antitumor activities against several cancer cell lines:

  • Results : The study found that certain modifications in the side chains significantly enhanced the antitumor efficacy, with some compounds showing selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Urease Inhibitory Activity

In another research effort aimed at discovering new urease inhibitors, derivatives of this compound were synthesized and evaluated:

  • Findings : The synthesized compounds exhibited potent urease inhibition compared to standard drugs, suggesting their potential as therapeutic agents in treating urease-related disorders .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(1,3-benzothiazol-2-yl)urea
  • 1-(3,4-Dichlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
  • 1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzoxazol-2-yl)urea

These compounds share structural similarities but may exhibit different properties and applications.

Conclusion

1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, chemical reactivity, and scientific research applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanisms of action and to explore its potential in new applications.

Biological Activity

1-(3,4-Dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C19H16ClN3O4S
  • Molecular Weight : 417.87 g/mol

The structure includes a dichlorophenyl group and a benzothiazole moiety, which are known to contribute to various biological activities.

Antibacterial Activity

A study evaluated the antibacterial properties of various urea derivatives, including this compound. The compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis75

These results indicate that the compound has promising antibacterial properties, potentially useful in treating infections caused by these pathogens .

Antifungal Activity

In addition to antibacterial effects, the compound was tested for antifungal activity. The results showed that it effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger. The MIC values for these fungi were as follows:

Fungal StrainMIC (μg/mL)
Candida albicans40
Aspergillus niger60

These findings suggest that the compound could serve as a candidate for antifungal therapies .

Anticancer Activity

The anticancer potential of this compound was assessed in vitro against several cancer cell lines. The results indicated notable cytotoxicity:

Cell LineIC50 (μM)
U937 (human monocytic)16.23
B16-F10 (mouse melanoma)20.45
THP-1 (human monocytic)>30

The IC50 values indicate that the compound has a strong inhibitory effect on U937 cells compared to standard reference drugs .

The biological activity of this compound can be attributed to its ability to interfere with specific cellular pathways. Research indicates that compounds containing benzothiazole and urea functionalities often inhibit key enzymes involved in cell proliferation and bacterial metabolism. For instance, it has been suggested that these compounds may inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cancer cell survival and proliferation .

Case Studies

Several studies have explored the synthesis and biological evaluation of similar compounds with urea and benzothiazole structures. For example:

  • Study on Thio-Ureas : A series of thio-urea derivatives were synthesized and their antimicrobial activities evaluated. Compounds with structural similarities to our target showed promising results against various pathogens .
  • Anticancer Activity in Melanoma Models : Another study focused on related benzothiazole derivatives demonstrated significant cytotoxic effects on melanoma cell lines, reinforcing the potential therapeutic applications of compounds like this compound .

Properties

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C16H13Cl2N3O2S/c1-2-23-10-4-6-13-14(8-10)24-16(20-13)21-15(22)19-9-3-5-11(17)12(18)7-9/h3-8H,2H2,1H3,(H2,19,20,21,22)

InChI Key

WWFMKGHCECLFDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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